Lipophilicity and Polar Surface Area Differentiation Dictates Drug-Like Property Space
2-(Pyrrolidin-2-ylidene)malononitrile exhibits a calculated LogP of 1.00 and PSA of 59.61 Ų [1]. In contrast, the N-methyl analog (CAS 53583-60-1) displays a LogP of -0.59 [2], while the N-benzoyl derivative (CAS 743456-98-6) shows a substantially higher LogP of 2.16 and PSA of 67.89 Ų [3]. These differences translate to a 1.59 LogP unit separation between the target and the N-methyl analog, and a 1.16 LogP unit increase upon benzoylation, directly impacting membrane permeability and solubility predictions.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.00 |
| Comparator Or Baseline | (1-Methyl-2-pyrrolidinylidene)propanedinitrile (LogP = -0.59); 2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile (LogP = 2.16) |
| Quantified Difference | ΔLogP = +1.59 (target vs. methyl analog); ΔLogP = -1.16 (target vs. benzoyl analog) |
| Conditions | Calculated values (software unspecified) |
Why This Matters
A LogP near 1.0 aligns with optimal oral bioavailability according to Lipinski's Rule of 5, whereas the more hydrophilic methyl analog or lipophilic benzoyl derivative may require formulation adjustments, directly influencing compound selection for lead optimization campaigns.
- [1] ChemSrc. (2017). 2-pyrrolidin-2-ylidenepropanedinitrile CAS 5626-75-5. View Source
- [2] ChemExper. (n.d.). (1-Methyl-2-pyrrolidinylidene)propanedinitrile. View Source
- [3] ChemSrc. 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile CAS 743456-98-6. View Source
